Cas no 176961-62-9 (4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride)
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-benzylpiperazine-1,4-diium-1-yl)methyl]-7-methoxychromen-2-one dichloride
- 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride
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- Inchi: 1S/C22H24N2O3.ClH/c1-26-19-7-8-20-18(13-22(25)27-21(20)14-19)16-24-11-9-23(10-12-24)15-17-5-3-2-4-6-17;/h2-8,13-14H,9-12,15-16H2,1H3;1H
- InChI Key: FPIBFNLKJKVHAG-UHFFFAOYSA-N
- SMILES: C(N1CCN(CC2C=CC=CC=2)CC1)C1=CC(=O)OC2=CC(OC)=CC=C12.Cl
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-1846-2μmol |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-5μmol |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-10μmol |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-20μmol |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-1mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-2mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-3mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-4mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-5mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1846-10mg |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride |
176961-62-9 | 10mg |
$79.0 | 2023-09-11 |
4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride
Professional Introduction to 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride (CAS No. 176961-62-9)
The compound 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride, identified by its CAS number CAS No. 176961-62-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the chromene class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzylpiperazine moiety and a methoxy substituent on the chromenone ring, contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in developing novel pharmacological agents that target various neurological and cardiovascular disorders. The 4-benzylpiperazin-1-yl group in this compound is known for its ability to interact with specific binding sites in the brain, making it a valuable scaffold for designing drugs that modulate central nervous system function. Additionally, the 7-methoxy substituent enhances the molecule's solubility and bioavailability, which are critical factors for effective drug delivery.
One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Current research indicates that chromene derivatives can exhibit neuroprotective properties by inhibiting oxidative stress and modulating inflammatory pathways. The 4-[(4-benzylpiperazin-1-yl)methyl] moiety is particularly noteworthy, as it has been shown to enhance the binding affinity of the molecule to certain neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for developing drugs that can alleviate symptoms associated with conditions such as depression and Parkinson's disease.
The dihydrochloride salt form of this compound, 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride, improves its stability and bioavailability, making it a more suitable candidate for clinical trials. Studies have demonstrated that this salt form exhibits superior pharmacokinetic profiles compared to its free base counterpart, which is essential for ensuring consistent therapeutic effects.
Recent advancements in computational chemistry have allowed researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have revealed that it can bind effectively to various targets involved in neurological disorders. For instance, simulations suggest that it can interact with the serotonin transporter (SERT) and dopamine reuptake transporters, which are key players in mood regulation and motor control.
The methoxy group on the chromenone ring also plays a significant role in determining the compound's biological activity. This substituent has been shown to enhance the molecule's ability to cross the blood-brain barrier, which is a critical step for any drug intended to treat central nervous system disorders. Additionally, the methoxy group contributes to the compound's stability under various physiological conditions, ensuring prolonged efficacy.
In vitro studies have provided preliminary evidence supporting the therapeutic potential of this compound. Researchers have observed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Furthermore, it has shown promise in reducing inflammation and oxidative stress in neuronal cells, which are hallmark features of neurodegenerative diseases. These findings underscore the importance of further investigating this compound as a potential therapeutic agent.
The benzylpiperazine moiety is another key feature that contributes to the compound's multifaceted biological activities. This structural element has been extensively studied for its ability to modulate neurotransmitter systems. Specifically, it has been shown to enhance serotonin release and inhibit serotonin reuptake, which could be beneficial in treating conditions such as depression and anxiety.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize product integrity. These advancements in synthetic methodology are crucial for scaling up production for clinical trials and eventual commercialization.
Evaluation of the compound's pharmacokinetic properties has revealed several promising characteristics. Its favorable solubility profile allows for easy formulation into oral dosage forms, while its moderate molecular weight ensures rapid absorption after administration. Additionally, preliminary toxicity studies indicate that it exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile.
The potential applications of this compound extend beyond neurological disorders. Preliminary research suggests that it may also have utility in treating cardiovascular diseases by modulating certain enzymes involved in blood pressure regulation. This broad spectrum of activity makes it an attractive candidate for further exploration.
In conclusion, 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride represents a promising pharmacological agent with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable candidate for treating various neurological and cardiovascular disorders. Further research is warranted to fully elucidate its mechanisms of action and optimize its clinical applications.
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